molecular formula C21H22N6O2S B12203308 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B12203308
M. Wt: 422.5 g/mol
InChI Key: IDMBDCGFIMICCE-UHFFFAOYSA-N
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Description

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that features both an indole and a tetrazole moiety. The indole nucleus is known for its presence in many bioactive molecules, while the tetrazole ring is often used in medicinal chemistry for its bioisosteric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole ring could yield indole-3-carboxylic acid, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure but lacks the tetrazole moiety.

    N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is unique due to the presence of both the indole and tetrazole moieties, which confer a combination of biological activities and chemical reactivity that is not commonly found in other compounds .

Properties

Molecular Formula

C21H22N6O2S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C21H22N6O2S/c1-14-4-3-5-16(10-14)27-21(24-25-26-27)30-13-20(28)22-9-8-15-12-23-19-11-17(29-2)6-7-18(15)19/h3-7,10-12,23H,8-9,13H2,1-2H3,(H,22,28)

InChI Key

IDMBDCGFIMICCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NCCC3=CNC4=C3C=CC(=C4)OC

Origin of Product

United States

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